molecular formula C23H17N3O3S B2666098 N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 393124-79-3

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide

Cat. No.: B2666098
CAS No.: 393124-79-3
M. Wt: 415.47
InChI Key: DLUCCDUZRSKQQZ-UHFFFAOYSA-N
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Description

N-[4-(4-Methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide is a heterocyclic compound featuring a thiazole core substituted with a 4-methylphenyl group at position 4, a phenyl group at position 5, and a 3-nitrobenzamide moiety at position 2. The nitro group at the meta position of the benzamide introduces electron-withdrawing properties, which may influence both the compound’s reactivity and pharmacological activity.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17N3O3S/c1-15-10-12-16(13-11-15)20-21(17-6-3-2-4-7-17)30-23(24-20)25-22(27)18-8-5-9-19(14-18)26(28)29/h2-14H,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUCCDUZRSKQQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenediazonium chloride with 2-amino-4-phenylthiazole in the presence of sodium acetate in ethanol. This coupling reaction forms 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1,3-thiazole, which is then condensed with 3-nitrobenzoyl chloride to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and cost-effectiveness. This could involve the use of continuous flow reactors, improved purification techniques, and the recycling of reagents to minimize waste.

Chemical Reactions Analysis

Types of Reactions: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like ammonia (NH₃) or amines.

Major Products Formed:

  • Oxidation: Formation of nitroso derivatives or carboxylic acids.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of substituted thiazoles or benzamides.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its thiazole ring is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.

Medicine: The compound has been studied for its anticancer properties[_{{{CITATION{{{2{Design, Synthesis, and Anticancer Evaluation of N- (4- {5- [4- (5 ...](https://link.springer.com/article/10.1134/S1070428021040187). It has demonstrated moderate to excellent activity against several cancer cell lines, including breast, lung, colon, and ovarian cancers[{{{CITATION{{{_2{Design, Synthesis, and Anticancer Evaluation of N- (4- {5- 4- (5 ....

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-3-nitrobenzamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The nitro group on the benzamide moiety may participate in redox reactions, leading to the generation of reactive species that can damage cellular components.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position : The position of the nitro group on the benzamide (e.g., 2-nitro vs. 3-nitro) significantly impacts electronic properties and steric interactions. For instance, 2-nitro derivatives () may exhibit different binding affinities compared to 3-nitro analogs due to altered resonance effects .
  • In contrast, analogs with methoxy or phenoxy groups (e.g., ) introduce electron-donating effects, which may reduce reactivity but improve solubility .
  • Heterocyclic Hybrids : Compounds combining thiazole with triazole or benzothiazole moieties () demonstrate modular pharmacological profiles, suggesting that hybrid scaffolds could broaden therapeutic applications .

Spectral Comparison:

  • IR Spectroscopy: The 3-nitrobenzamide group is expected to show C=O stretching at ~1680 cm⁻¹ and asymmetric/symmetric NO₂ stretching at 1520–1350 cm⁻¹, consistent with analogs in and . Absence of S-H stretches (~2500–2600 cm⁻¹) in thione-containing analogs () confirms the dominance of thione tautomers, a feature relevant to stability .
  • ¹H-NMR :
    • Aromatic protons in the thiazole and benzamide regions (δ 7.3–8.3 ppm) align with signals observed in and .

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